3-methyl-7-(2-oxo-2-phenylethyl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

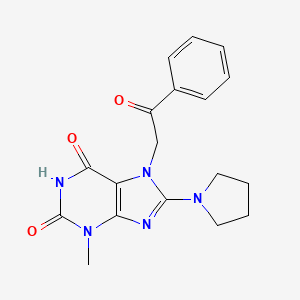

The compound 3-methyl-7-(2-oxo-2-phenylethyl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative characterized by a bicyclic purine core modified with three key substituents:

- 3-methyl group: Enhances steric stability and modulates electronic properties.

- 8-(pyrrolidin-1-yl) group: A nitrogen-containing heterocycle that may influence solubility and receptor interactions.

Purine derivatives are widely studied for their biological activities, particularly as kinase inhibitors (e.g., PDK1, IRAK) and anti-inflammatory agents .

Properties

IUPAC Name |

3-methyl-7-phenacyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-21-15-14(16(25)20-18(21)26)23(17(19-15)22-9-5-6-10-22)11-13(24)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,20,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDZXPOGHNHNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a purine core modified with a pyrrolidine moiety and a phenylethyl ketone side chain. Its molecular formula is and it has a molecular weight of approximately 342.39 g/mol. The structural features contribute to its interaction with various biological targets.

1. Anticancer Properties

Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects in various cancer cell lines, including HeLa and HEK-293T cells, using the MTT assay. The incorporation of targeting moieties such as transferrin into liposomes has been shown to enhance the delivery and efficacy of these compounds against tumors .

2. Receptor Interaction

The compound's structural features suggest potential interactions with various receptors:

- Serotonin Receptors : Compounds similar to this one have been evaluated for their affinity to serotonin receptors (5-HT1A, 5-HT6, 5-HT7). Research indicates that modifications in the side chains can significantly alter receptor binding affinities and selectivity .

- Dopamine Receptors : The activity at dopamine D2 receptors has also been explored, suggesting that this compound could modulate dopaminergic signaling pathways, which are crucial in neuropharmacology .

3. Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) play critical roles in cellular signaling pathways. Some derivatives of purine compounds have shown inhibitory activity against PDE4B and PDE10A, which are involved in various physiological processes including inflammation and cognition . This suggests that the compound could have therapeutic implications in diseases like Alzheimer's and schizophrenia.

Case Study 1: Targeted Cancer Therapy

A study involving a purine derivative similar to the compound demonstrated enhanced antitumor activity when delivered via transferrin-conjugated liposomes. This approach resulted in superior efficacy compared to non-targeted controls, highlighting the importance of targeted drug delivery systems in cancer therapy .

Case Study 2: Neuropharmacological Effects

Research on related compounds has indicated potential neuroprotective effects against apoptosis induced by potassium deprivation in neuronal cultures. This suggests that the compound may offer protective benefits in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Pyrrolidine moiety | Enhances receptor binding |

| Phenylethyl side chain | Increases cytotoxicity |

| Methyl group at position 3 | Modulates pharmacokinetics |

The presence of specific functional groups can significantly influence both potency and selectivity towards biological targets.

Comparison with Similar Compounds

Substituent Variations in Purine-Based Kinase Inhibitors

The 8-position substituent on the purine scaffold is critical for kinase inhibition. Below is a comparison with analogous compounds:

Key Observations :

- Pyrrolidin-1-yl vs. Morpholino Groups: Pyrrolidine’s smaller ring size and reduced polarity compared to morpholino derivatives (e.g., ) may enhance membrane permeability but reduce solubility.

- Amino vs. Heterocyclic Substituents: Merck’s benzimidazoles (2-aminopyridine substituents) achieve nanomolar PDK1 inhibition , suggesting that nitrogen-rich groups at the 8-position optimize kinase binding.

Thermal Stability and Physicochemical Properties

Thermal analysis of purine derivatives (e.g., uric acid, caffeine) reveals decomposition temperatures (Td) ranging from 200–300°C, influenced by substituents . For example:

- Diethyl 8-cyano-7-(4-nitrophenyl)imidazopyridine-5,6-dicarboxylate (1l): Melting point = 243–245°C .

- Target Compound : Expected to exhibit similar thermal stability due to aromatic and hydrogen-bonding groups, though experimental data are lacking.

Structural Analogues in Heterocyclic Systems

- Diethyl 3-benzyl-8-cyanoimidazopyridine-5,6-dicarboxylate (2d): Melting point = 215–217°C; nitro and benzyl groups enhance crystallinity .

- Target Compound : The 7-(2-oxo-2-phenylethyl) group may similarly improve solid-state stability via π-π stacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.